molecular formula C15H13NO2S2 B6476019 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-2-carboxamide CAS No. 2640976-41-4

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)furan-2-carboxamide

Cat. No. B6476019
CAS RN: 2640976-41-4
M. Wt: 303.4 g/mol
InChI Key: RFUIJJHZKMLZPC-UHFFFAOYSA-N
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Description

“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide” is a novel furan-2-carboxamide-based small molecule. It is a selective microtubule stabilizing agent (MSA) with IC50 ranging from 4 µM to 8 µM in different cancer cell lines .


Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives involves the reaction of acyl chlorides and heterocyclic amine derivatives . The specific synthesis process for “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide” is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives has been characterized using various spectroscopic methods including IR, 1H NMR, and 13C NMR spectroscopy . The specific molecular structure of “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide” is not available in the retrieved data.

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide”, have been recognized for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . The antibacterial activity of furan-containing compounds is one of the most powerful tools in the fight against bacterial strain-caused infection .

Antifungal Activity

Furan-2-carboxamide derivatives have shown significant antifungal activity . For instance, compound 8a, a furan-2-carboxamide derivative, was found to be the most active antifungal agent .

Synthesis of Novel Drugs

The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs . Furan-2-carboxamide and its derivatives have been prepared in good yields using simple procedures . These compounds contain functional groups that are known to exhibit significant bioactivity .

Antimicrobial Activity

Furan-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity . Most of the prepared compounds exhibit low activity, while compounds containing 2,4-dinitrophenylhydrazone moiety are the most active towards E. Coli strain .

Spectroscopic Characterization

These newly synthesized compounds have been characterized with the aid of a number of spectroscopic techniques, including 1H-NMR, 13 C-NMR, IR, and mass spectrometry .

Structural Analysis

The structure of these compounds has been analyzed using X-ray structures . This helps in understanding the molecular configuration and the interaction of these compounds at the atomic level .

Future Directions

The furan-2-carboxamide derivatives have shown significant bioactivity, such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic . Therefore, “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)furan-2-carboxamide” and similar compounds could be promising structures in the development of more potent pharmaceutical agents in the future .

properties

IUPAC Name

N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(12-3-1-9-18-12)16-8-7-11-5-6-14(20-11)13-4-2-10-19-13/h1-6,9-10H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUIJJHZKMLZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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